molecular formula C8H7ClN4O2 B1377703 Ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate CAS No. 1375474-57-9

Ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate

Cat. No.: B1377703
CAS No.: 1375474-57-9
M. Wt: 226.62 g/mol
InChI Key: WPEIJLMEJOGKQR-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :
    • The ethyl group’s methyl protons resonate at δ 1.40–1.46 ppm (triplet), while methylene protons appear at δ 4.43 ppm (quartet).
    • Aromatic protons in the triazolopyrimidine core exhibit signals between δ 7.09–8.50 ppm, influenced by chlorine’s electron-withdrawing effect.
  • ¹³C NMR :
    • The carbonyl carbon (C=O) is observed at δ 165–170 ppm.
    • Chlorine-substituted carbons show deshielding effects, with signals near δ 140–150 ppm.

Infrared (IR) Spectroscopy

  • Strong absorption bands at 1,720–1,750 cm⁻¹ (C=O stretch of the ester group).
  • Peaks at 1,550–1,600 cm⁻¹ (C=N stretching in the triazole ring) and 600–800 cm⁻¹ (C–Cl stretch).

UV-Vis Spectroscopy

  • π→π* transitions in the aromatic triazolopyrimidine system result in absorption maxima near 270–290 nm .

Mass Spectrometry (MS)

  • Molecular Ion Peak : m/z 226.0258 (M⁺, calculated for C₈H₇ClN₄O₂).
  • Fragmentation patterns include loss of the ethyl group (–45 Da) and chlorine (–35 Da).

Computational Modeling of Electronic Structure

Computational studies using density functional theory (DFT) reveal key electronic properties:

  • HOMO-LUMO Gap : ~4.2 eV, indicating moderate reactivity.
  • Electrostatic Potential Maps : The chlorine atom and carbonyl oxygen are sites of high electron density, facilitating nucleophilic and electrophilic interactions.
  • Molecular Docking : Simulations suggest strong binding affinity for enzymes with hydrophobic active sites, such as dihydroorotate dehydrogenase (DHODH).

Table 2 : DFT-calculated parameters for the triazolopyrimidine core.

Parameter Value
HOMO Energy (eV) -6.8
LUMO Energy (eV) -2.6
Dipole Moment (Debye) 3.9

The ester group’s electron-withdrawing nature polarizes the triazolopyrimidine system, enhancing its suitability as a scaffold for medicinal chemistry applications.

Properties

IUPAC Name

ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O2/c1-2-15-8(14)7-11-6-3-5(9)10-4-13(6)12-7/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPEIJLMEJOGKQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C=NC(=CC2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375474-57-9
Record name ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of the Dimroth rearrangement, which is a process that involves the isomerization of heterocycles through ring opening and closure . This rearrangement can be catalyzed by acids or bases and is often accelerated by heat or light .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been explored as a catalyst-free and eco-friendly method for synthesizing similar triazolo compounds .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by different nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The specific conditions depend on the desired transformation and the nature of the substituents involved.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Medicinal Chemistry

Ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate serves as a scaffold for drug development , particularly in the creation of cyclin-dependent kinase 2 (CDK2) inhibitors. These inhibitors are crucial in cancer treatment as they regulate cell cycle progression. The compound’s ability to modulate kinase activity allows for the design of targeted therapies aimed at specific cancer types.

Case Study: CDK2 Inhibitors Development

A study demonstrated the synthesis of various derivatives based on this compound, leading to enhanced potency against CDK2. The derivatives exhibited significant cytotoxicity against cancer cell lines, highlighting their potential as anticancer agents.

Neuroprotective and Anti-inflammatory Applications

This compound has shown promising neuroprotective and anti-inflammatory properties . Its mechanism involves the inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated human microglia cells. This action suggests its utility in treating neurodegenerative diseases characterized by inflammation and oxidative stress.

Biochemical Pathways Affected

  • ER Stress Pathway : Modulates cellular stress responses.
  • NF-kB Inflammatory Pathway : Inhibits pro-inflammatory cytokine production.
  • Apoptosis Regulation : Influences cell survival and death mechanisms.

Antiviral Research

Research into the antiviral properties of structural analogs of this compound has indicated potential efficacy against various viral infections. The compound's ability to interfere with viral replication processes makes it a candidate for further investigation in antiviral drug development.

Mechanism of Action

The mechanism of action of ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the CDK2/cyclin A2 complex, inhibiting its activity and thereby affecting cell cycle progression . This inhibition can lead to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate with structurally related triazolopyrimidine derivatives, emphasizing substituent positions, ring fusion, and applications:

Compound Name Molecular Formula Substituents Ring Fusion Synthesis Method Key Properties/Applications References
This compound C₉H₇ClN₄O₂ - Cl at position 7
- Ethyl carboxylate at position 2
[1,2,4]Triazolo[1,5-c]pyrimidine Chlorination of 7-hydroxy precursor Intermediate for kinase inhibitors
Ethyl 5-amino-2-(3-nitrophenyl)-[1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate (9) C₁₅H₁₂N₆O₄ - NH₂ at position 5
- 3-Nitrophenyl at position 2
- Ethyl carboxylate at 8
[1,2,4]Triazolo[1,5-c]pyrimidine Nucleophilic substitution with amines CK1δ inhibitor (HPLC purity: 95.1%; mp 275–280°C)
Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate C₁₀H₁₂N₄O₂ - CH₃ at positions 5 and 7
- Ethyl carboxylate at position 2
[1,2,4]Triazolo[1,5-a]pyrimidine Cyclocondensation of amino-triazole with diketones Structural analog with [1,5-a] fusion; lower polarity
Methyl 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate C₁₀H₁₁ClN₄O₂ - Cl at position 7
- Propyl at position 5
- Methyl carboxylate at 2
[1,2,4]Triazolo[1,5-a]pyrimidine Unspecified chlorination route Higher lipophilicity (MW: 254.67 g/mol)
8-Bromo-7-chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine C₁₁H₆BrClN₄ - Br at position 8
- Cl at position 7
- Phenyl at position 2
[1,2,4]Triazolo[1,5-c]pyrimidine Halogenation of parent compound Potential brominated analog for SAR studies

Key Observations:

Ring Fusion Differences :

  • Compounds with [1,5-a] fusion (e.g., ethyl 5,7-dimethyl derivatives) exhibit distinct electronic environments compared to [1,5-c] isomers due to altered ring connectivity. This impacts binding affinity in biological targets .
  • The [1,5-c] scaffold (as in the target compound) is less common but offers unique steric profiles for kinase inhibition .

Substituent Effects :

  • Chlorine at position 7 enhances electrophilicity, facilitating nucleophilic substitution reactions (e.g., with thiols or amines) .
  • Carboxylate esters at position 2 (or 8) improve solubility and serve as precursors for amide coupling .

Synthetic Flexibility: The target compound’s synthesis via chlorination of hydroxy precursors is scalable and regioselective . In contrast, 5-amino derivatives (e.g., compound 9) require nucleophilic substitution, often yielding mixed regioisomers .

Biological Relevance :

  • Ethyl 7-chloro-[1,5-c]pyrimidine derivatives show promise as kinase inhibitors, while [1,5-a] analogs (e.g., ethyl 5,7-dimethyl) are less active in enzymatic assays .
  • Halogenated variants (e.g., 8-bromo-7-chloro) enable structure-activity relationship (SAR) studies to optimize potency .

Biological Activity

Ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate (CAS No. 1375474-57-9) is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the triazolopyrimidine class, which is known for various pharmacological properties, including antimicrobial, antiviral, and anticancer activities. The following sections detail its biological activity based on recent research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C8H7ClN4O2
  • Molecular Weight : 226.62 g/mol
  • Purity : 97%

Antimicrobial Activity

Recent studies have indicated that compounds within the triazolopyrimidine class exhibit significant antimicrobial properties. This compound has been evaluated against various bacterial strains and fungi:

  • Bacterial Inhibition : The compound showed notable inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range.
  • Fungal Activity : It also displayed antifungal properties against Candida albicans and Aspergillus niger .

Antiviral Activity

The compound's antiviral potential has been explored in various studies:

  • Influenza Virus : In a study focusing on influenza A virus polymerase, derivatives of triazolopyrimidines demonstrated effective inhibition of viral replication, with IC50 values ranging from 5 to 25 µM .
  • Other Viruses : Its activity against other viruses such as Zika and Dengue has also been noted, suggesting a broader antiviral spectrum .

Anticancer Activity

This compound has shown promising results in cancer research:

  • Cell Line Studies : The compound was tested against several human tumor cell lines (e.g., MCF-7 for breast cancer), exhibiting GI50 values in the nanomolar to micromolar range .
  • Mechanism of Action : The anticancer effects are hypothesized to involve apoptosis induction and cell cycle arrest in treated cells.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

ModificationBiological Activity Impact
Chloro GroupEnhanced antimicrobial and anticancer activity
Ethyl EsterImproved solubility and bioavailability

Research indicates that modifications to the triazole and pyrimidine rings can significantly influence potency and selectivity against target enzymes or receptors .

Case Study 1: Antiviral Efficacy Against Influenza

In a controlled study assessing the efficacy of various triazolopyrimidine derivatives against influenza A virus:

  • Methodology : Compounds were screened using a minireplicon assay.
  • Results : this compound exhibited an EC50 of approximately 12 µM with no cytotoxicity observed up to concentrations of 250 µM .

Case Study 2: Antimicrobial Effectiveness

A comparative analysis was conducted on the antimicrobial effects of this compound:

  • Bacterial Strains Tested : E. coli, S. aureus, Klebsiella pneumoniae.
  • Findings : The compound showed MIC values lower than those of standard antibiotics like ciprofloxacin .

Q & A

Q. Basic Research Focus

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., δ 8.2–8.5 ppm for aromatic protons) .
  • MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ = 296.05 for C₉H₇ClN₄O₂) .
  • X-ray crystallography : Resolves crystal packing and bond angles (e.g., triclinic system with α = 70.655°) .

How do structural modifications at the 5- and 7-positions affect adenosine receptor (AR) antagonism?

Q. Advanced Research Focus

  • 5-Position : A benzylamino group enhances affinity for hA2AAR (Ki = 1.44 nM) but reduces selectivity .
  • 7-Position : Chlorine improves metabolic stability; replacing Cl with aryl groups (e.g., furan) increases hA3AR binding (Ki = 30.8 nM) .
  • SAR Trend : Free amino groups at C7 improve potency, while ureido moieties enhance selectivity (e.g., hA2AAR Ki = 1.44 nM vs. hA1AR Ki = 311 nM) .

Q. Advanced Research Focus

  • Molecular docking : Identifies key interactions (e.g., hydrogen bonds with Glu169 in hA2AAR) .
  • Interaction Energy Fingerprints (IEFs) : Quantifies hydrophobic (IEhyd) and electrostatic (IEele) contributions to binding .
  • MD simulations : Reveal stability of ligand-receptor complexes over 100-ns trajectories .

How is the ethyl carboxylate group utilized in further derivatization?

Q. Basic Research Focus

  • Hydrolysis : Basic conditions (NaOH/EtOH) convert the ester to a carboxylic acid for coupling .
  • Amidation : React with primary amines (e.g., glycine ethyl ester) using TEA as a base to form amides (55% yield) .

Why do biological activity profiles vary across structurally similar analogs?

Advanced Research Focus
Contradictions arise from:

  • Target promiscuity : Triazolo-pyrimidines inhibit CK1d (IC₅₀ = 0.2 µM) but also bind ARs .
  • Metabolic stability : Chlorine at C7 reduces oxidation but may increase off-target effects .
  • Species-specific responses : Murine models show higher histamine release inhibition (IC₅₀ = 10 nM) than human basophils .

What intermediates are critical for scalable synthesis?

Q. Basic Research Focus

  • 7-Chloro-N-(3,4-dimethoxybenzyl)-triazolo-pyrimidin-5-amine : Used in cross-coupling reactions .
  • Hydrazinopyrimidine precursors : Enable one-pot cyclization with cyanogen bromide .

How are cross-coupling reactions applied to modify the 7-position?

Q. Advanced Research Focus

  • Suzuki-Miyaura : Pd(PPh₃)₄ catalyzes aryl/vinyl insertion (e.g., 3,4-dimethoxyphenyl boronic acid, 75% yield) .
  • Sonogashira : Alkynyl derivatives form under CuI/Et₃N conditions .

What solvent systems optimize solubility and stability?

Q. Basic Research Focus

  • Polar aprotic solvents : DMSO or DMF enhance solubility (up to 50 mg/mL) .
  • Crystallization : Chloroform/acetone (9:1) yields pure crystals (99.4% HPLC) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate

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